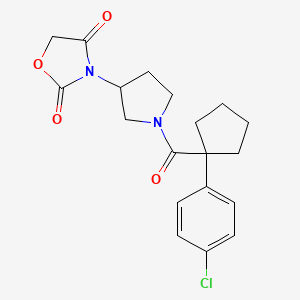
4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, also known as DB844, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the treatment of infectious diseases. DB844 belongs to the class of benzothiazole sulfonamides and has shown promising results in inhibiting the growth of various pathogens, including bacteria, fungi, and parasites.
Wissenschaftliche Forschungsanwendungen
Variability in Chemistry and Properties
Research highlights the fascinating variability in the chemistry and properties of benzothiazole derivatives. Benzothiazoles, including compounds like 4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, have shown significant biological and electrochemical activity. These properties suggest their potential in developing new drugs or materials with specific desired actions or functionalities. The review of studies up to 2008 provides a comprehensive understanding of the preparation procedures, properties, and complex compounds of such ligands, indicating potential areas for further investigation (Boča, Jameson, & Linert, 2011).
Antioxidant Capacity
The antioxidant capacity of benzothiazole derivatives has been explored through ABTS/PP decolorization assays. This research elucidates the reaction pathways underpinning the assay, revealing how these compounds interact with radicals. Such studies underscore the utility of benzothiazole derivatives, including this compound, in evaluating antioxidant properties in various systems. However, the specificity of these reactions, especially in coupling with ABTS radicals, highlights the need for careful interpretation of antioxidant capacity results (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Antifungal and Immunomodulating Activities
Benzothiazole derivatives exhibit notable antifungal and immunomodulating activities. The structure-activity relationship studies of these compounds demonstrate their efficacy against Candida species, highlighting the importance of specific chemical characteristics, such as N-4 substitution and the presence of ether substitution in the side chain, for their biological activities. This suggests the potential of this compound in developing antifungal therapies or immunomodulatory agents (Schiaffella & Vecchiarelli, 2001).
Therapeutic Potential
The therapeutic potential of benzothiazole and its derivatives is vast, with applications in antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor agents. The structural simplicity and ease of synthesis of benzothiazoles, including the compound of interest, provide a significant opportunity for the development of new therapeutics. These properties make benzothiazoles a focal point in drug discovery and development, highlighting the ongoing importance of research into these compounds (Kamal, Hussaini, & Mohammed, 2015).
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-23(6-2)28(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17-11-13(3)14(4)12-18(17)27-20/h7-12H,5-6H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFSHHPDMVKQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2573163.png)

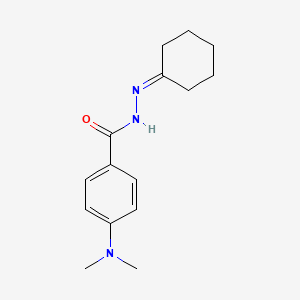
![cyclopropyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2573167.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2573168.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2573170.png)
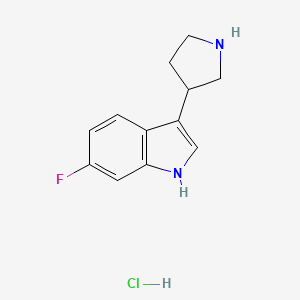
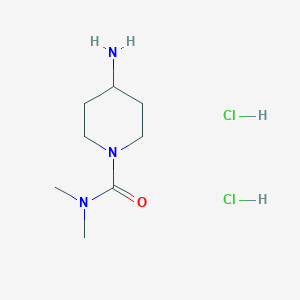
![[(1S,1'R,2S,3'R,4R,4'R,6S,7R,8R,9S,12S,13S,15R,16S)-13,15-Diacetyloxy-4'-(furan-3-yl)-3',8-dihydroxy-1,3',12-trimethylspiro[5,10-dioxapentacyclo[7.6.1.14,7.02,7.012,16]heptadecane-6,2'-cyclopentane]-1'-yl] (E)-2-methylbut-2-enoate](/img/structure/B2573175.png)

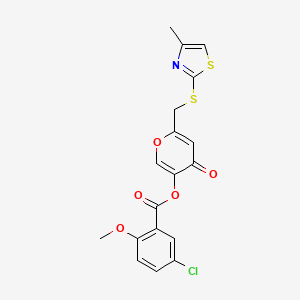
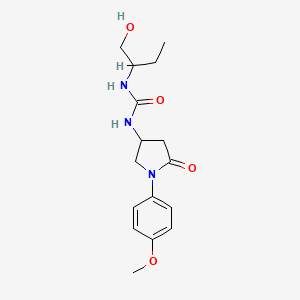
![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2573182.png)
